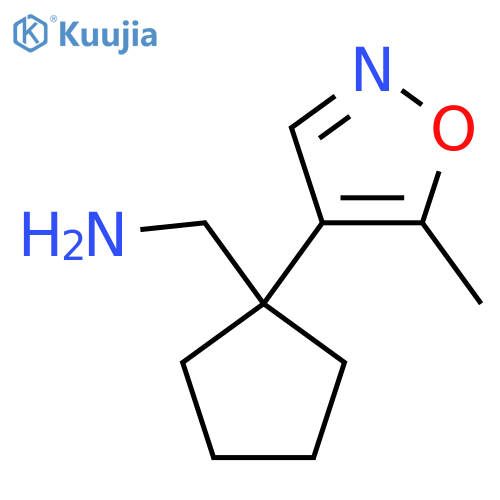Cas no 1509746-91-1 (1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine)

1509746-91-1 structure
商品名:1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine
1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine
- EN300-1834015
- 1509746-91-1
- [1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine
-
- インチ: 1S/C10H16N2O/c1-8-9(6-12-13-8)10(7-11)4-2-3-5-10/h6H,2-5,7,11H2,1H3
- InChIKey: NTLJEOKZYHOPGO-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C=N1)C1(CN)CCCC1
計算された属性
- せいみつぶんしりょう: 180.126263138g/mol
- どういたいしつりょう: 180.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 52Ų
1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1834015-1.0g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 1g |
$1229.0 | 2023-06-01 | ||
| Enamine | EN300-1834015-5.0g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 5g |
$3562.0 | 2023-06-01 | ||
| Enamine | EN300-1834015-0.25g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 0.25g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1834015-2.5g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 2.5g |
$2408.0 | 2023-09-19 | ||
| Enamine | EN300-1834015-0.5g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 0.5g |
$1180.0 | 2023-09-19 | ||
| Enamine | EN300-1834015-5g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 5g |
$3562.0 | 2023-09-19 | ||
| Enamine | EN300-1834015-1g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 1g |
$1229.0 | 2023-09-19 | ||
| Enamine | EN300-1834015-0.1g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 0.1g |
$1081.0 | 2023-09-19 | ||
| Enamine | EN300-1834015-10.0g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 10g |
$5283.0 | 2023-06-01 | ||
| Enamine | EN300-1834015-0.05g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 0.05g |
$1032.0 | 2023-09-19 |
1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
1509746-91-1 (1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine) 関連製品
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
